molecular formula C14H18N4 B6499637 1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole CAS No. 1477902-31-0

1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole

Cat. No. B6499637
CAS RN: 1477902-31-0
M. Wt: 242.32 g/mol
InChI Key: ZENMCYWVBPJESV-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .


Synthesis Analysis

Pyrroles can be synthesized through several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines . Another method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles .


Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions. For example, N-Phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments . They were then heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, pyrrole is a colorless volatile liquid . More specific information would require knowledge of the exact structure of the compound.

Mechanism of Action

The mechanism of action of pyrrole derivatives can vary widely depending on their structure and the specific functional groups they contain. Some pyrrole derivatives have been found to possess anti-inflammatory, antitumor, analgesic, antimicrobial, and hypotensive properties .

Safety and Hazards

The safety and hazards associated with a compound also depend on its specific structure. Pyrrole itself is flammable and can form explosive peroxides upon standing in air .

Future Directions

The future directions for research into pyrrole derivatives could involve exploring their potential medicinal properties, developing new synthesis methods, or studying their reactivity and mechanism of action .

properties

IUPAC Name

2-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-17-13-5-3-2-4-12(13)16-14(17)18-8-10-6-15-7-11(10)9-18/h2-5,10-11,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENMCYWVBPJESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CNCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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